Sarizotan ((R)(−)−2−[5−(4−fluorophenyl)−3−pyridylmethylaminomethyl]−chromane hydrochloride) is a synthetic compound belonging to the aminomethyl chromane chemical group. [] It is primarily characterized by its high affinity for various neurotransmitter receptors, acting as a full agonist for the 5-HT1A receptor and an antagonist for the dopamine D2 receptor, with a higher affinity for the D4 subtype. [, , ] Sarizotan has been extensively studied in animal models and clinical trials for its potential therapeutic applications in neurological and psychiatric disorders.
Synthesis Analysis
Intramolecular carbolithiation of N-allyl-ynamides: [, ] This approach involves a highly regioselective lithiation and 6-endo-dig intramolecular carbolithiation reaction using readily available N-allyl-ynamides as starting materials. This method offers an efficient route to polysubstituted 1,4-dihydropyridines and pyridines, which are key intermediates in Sarizotan synthesis.
Tandem InCl3-Promoted Hydroperoxide Rearrangements and Nucleophilic Additions: [] This method utilizes a tandem process involving a Hock or Criegee oxidative cleavage of a hydroperoxide followed by a nucleophilic addition onto the generated oxocarbenium species. This process is catalyzed by InCl3 and allows for the synthesis of 2-substituted benzoxacycles, including the 2-(aminomethyl)chromane core of Sarizotan.
Mechanism of Action
5-HT1A Receptor Agonism: Sarizotan acts as a full agonist at the 5-HT1A receptor. [, , ] This receptor is located pre- and post-synaptically, and its activation can modulate various neurotransmitter systems, including dopamine, glutamate, and GABA. [, ]
Dopamine D2 Receptor Antagonism: Sarizotan exhibits antagonist activity at the D2 receptor, with a higher affinity for the D4 subtype. [, , ] This action is believed to contribute to its antidyskinetic properties in Parkinson's disease, where excessive dopaminergic stimulation plays a role in the development of dyskinesias. [, ]
Applications
Parkinson's Disease: Extensive preclinical and clinical studies have explored Sarizotan's efficacy in alleviating levodopa-induced dyskinesias (LIDs) in Parkinson's disease. [, , , , , , ] Studies in MPTP-lesioned primates demonstrated a significant reduction in LIDs with Sarizotan administration, [, , ] but clinical trials showed mixed results, with some studies showing significant improvements in dyskinesia scores while others showed no significant benefit compared to placebo. [, ]
Rett Syndrome: Research has revealed the potential of Sarizotan in addressing respiratory disturbances in Rett syndrome, a neurodevelopmental disorder characterized by breathing irregularities and apneas. [, , , ] Studies in mouse models of Rett syndrome demonstrated that Sarizotan significantly reduced apnea incidence and restored a regular breathing pattern. [, ] This beneficial effect is believed to be mediated through its actions on both 5-HT1A and D2 receptors. [, ]
Schizophrenia: Sarizotan has been investigated for its potential as an antipsychotic agent due to its interactions with both the serotonergic and dopaminergic systems. [, , ] While it was not ultimately pursued as an antipsychotic, research has provided insights into the contribution of 5-HT1A receptor activation to the pharmacological profile of antipsychotic drugs. []
Compound Description: 8-OH-DPAT is a research compound with high selectivity and efficacy as a serotonin 5-HT1A receptor agonist. It has been investigated for its potential therapeutic effects in various conditions, including anxiety, depression, and addiction. 8-OH-DPAT has been shown to reduce the incidence of apnea and irregular breathing patterns in a mouse model of Rett syndrome. []
Levodopa
Relevance: Levodopa is relevant to Sarizotan because Sarizotan has been investigated as a potential treatment for levodopa-induced dyskinesias (LID) in PD patients. [, , , , , , ] Sarizotan aims to reduce LID without worsening the antiparkinsonian effects of levodopa. [, , , ]
WAY100635
Compound Description: WAY100635 is a highly selective serotonin 5-HT1A receptor antagonist. It is a research tool used to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. [, , , ]
Relevance: WAY100635 is relevant to Sarizotan because it has been used to block the effects of Sarizotan in preclinical studies, confirming that Sarizotan's actions are mediated through 5-HT1A receptor activation. [, , ] Specifically, WAY100635 reversed the Sarizotan-induced decrease in cortical and striatal glutamate levels and blocked the effects of Sarizotan on dopamine and serotonin release in the brain. [, ]
PAOPA
Compound Description: PAOPA is a positive allosteric modulator (PAM) of the dopamine D2 receptor. PAMs enhance the activity of neurotransmitters at their receptors without directly activating the receptor themselves. [, ]
Relevance: PAOPA is relevant to Sarizotan because it helped to elucidate the role of D2 receptor activation in the potential therapeutic effects of Sarizotan on respiratory disturbances in mouse models of Rett syndrome. [, ] While Sarizotan, which has both 5-HT1A and D2 receptor activity, improved respiration, PAOPA alone did not significantly affect apnea or breathing irregularities. [, ] This suggests that although D2 receptors may contribute to Sarizotan's effects, positive allosteric modulation alone is not sufficient. []
Quinpirole
Compound Description: Quinpirole is a dopamine D2 receptor agonist. It is used in research to investigate the role of D2 receptors in various physiological and behavioral processes. []
Relevance: Quinpirole, like PAOPA, was used to investigate the role of D2 receptors in Sarizotan's effects on breathing in Rett syndrome mouse models. [] Unlike PAOPA, quinpirole successfully reduced apnea occurrences and irregular breathing patterns. [] This suggests that direct D2 receptor agonism, as opposed to positive allosteric modulation, may be required for these specific therapeutic benefits observed with Sarizotan. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sarizotan, also known as EMD-128130, is a Dopamine D2 receptor partial agonist and Serotonin 1A receptor agonist. Sarizotan exhibits affinity at serotonin and dopamine receptors. Sarizotan effectively suppresses levodopa-induced dyskinesia in primate and rodent models of Parkinson's disease, and tardive dyskinesia in a rodent model. Sarizotan is a full agonist at D3 and D4.4 receptors (EC50=5.6 and 5.4 nM, respectively) but a partial agonist at D2S, D2L and D4.2 receptors (EC50=29, 23 and 4.5 nM, respectively). Sarizotan is an antagonist at D2S and D2L receptors (IC50=52 and 121 nM, respectively). Sarizotan is a full agonist at D2L, D3, D4.2 and D4.4 receptors (EC50=0.51, 0.47, 0.48 and 0.23 nM, respectively) but a partial agonist at D2S receptors (EC50=0.6 nM).
D-tyrosinate(2-) is the D-enantiomer of tyrosinate(2-). It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tyrosinate(1-). It is an enantiomer of a L-tyrosinate(2-).
Bis(beta-glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It has a role as a mouse metabolite. It is a conjugate acid of a bis(beta-glucosyluronate)bilirubin.